Cas no 129105-31-3 (1,8-Diazaspiro[5.5]undecane)
1,8-Diazaspiro[5.5]undecane Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL785789
- EN300-7733477
- 1,8-diazaspiro[5.5]undecane
- 129105-31-3
- 1,8-Diazaspiro[5.5]undecane
-
- Inchi: 1S/C9H18N2/c1-2-7-11-9(4-1)5-3-6-10-8-9/h10-11H,1-8H2
- InChI Key: FVIVALCKMXCKQX-UHFFFAOYSA-N
- SMILES: N1CCCCC21CNCCC2
Computed Properties
- Exact Mass: 154.146998583g/mol
- Monoisotopic Mass: 154.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 24.1Ų
1,8-Diazaspiro[5.5]undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7733477-0.05g |
1,8-diazaspiro[5.5]undecane |
129105-31-3 | 95.0% | 0.05g |
$768.0 | 2025-03-21 | |
| Enamine | EN300-7733477-0.1g |
1,8-diazaspiro[5.5]undecane |
129105-31-3 | 95.0% | 0.1g |
$804.0 | 2025-03-21 | |
| Enamine | EN300-7733477-0.25g |
1,8-diazaspiro[5.5]undecane |
129105-31-3 | 95.0% | 0.25g |
$840.0 | 2025-03-21 | |
| Enamine | EN300-7733477-0.5g |
1,8-diazaspiro[5.5]undecane |
129105-31-3 | 95.0% | 0.5g |
$877.0 | 2025-03-21 | |
| Enamine | EN300-7733477-1.0g |
1,8-diazaspiro[5.5]undecane |
129105-31-3 | 95.0% | 1.0g |
$914.0 | 2025-03-21 | |
| Enamine | EN300-7733477-2.5g |
1,8-diazaspiro[5.5]undecane |
129105-31-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-21 | |
| Enamine | EN300-7733477-5.0g |
1,8-diazaspiro[5.5]undecane |
129105-31-3 | 95.0% | 5.0g |
$2650.0 | 2025-03-21 | |
| Enamine | EN300-7733477-10.0g |
1,8-diazaspiro[5.5]undecane |
129105-31-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY374472-1g |
1,8-Diazaspiro[5.5]undecane |
129105-31-3 | ≥95% | 1g |
¥8226.00 | 2024-08-09 |
1,8-Diazaspiro[5.5]undecane Suppliers
1,8-Diazaspiro[5.5]undecane Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1,8-Diazaspiro[5.5]undecane
Exploring the Chemistry and Applications of 1,8-Diazaspiro[5.5]undecane (CAS No. 129105-31-3)
1,8-Diazaspiro[5.5]undecane, a bicyclic amine with the Chemical Abstracts Service (CAS) registry number 129105-31-3, has emerged as a versatile scaffold in modern chemical research due to its unique structural characteristics and tunable physicochemical properties. This compound belongs to the diazaspiro family of heterocyclic compounds, characterized by two nitrogen atoms positioned at the bridgehead of a rigid spirocycle framework. Its molecular formula C₁₀H₂₂N₂ corresponds to a molecular weight of approximately 178.29 g/mol, making it a relatively small molecule with high synthetic accessibility.
Recent advancements in asymmetric synthesis have highlighted the potential of spirocyclic structures like diazaspiro[5.5]undecane as chiral building blocks for drug discovery programs. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated that incorporating this scaffold into kinase inhibitor designs significantly enhances cellular permeability while maintaining target specificity through precise steric interactions at the ATP-binding pocket. The spirocycle's rigid geometry provides well-defined hydrogen bonding capabilities, enabling controlled bioisosteric replacements that are critical in optimizing pharmacokinetic profiles.
In academic research contexts, diazaspiro[5.5]undecane derivatives have been extensively explored as ligands in transition metal catalysis systems. A 2024 report from Nature Catalysis revealed their exceptional stability under high-pressure conditions when complexed with palladium catalysts during Suzuki-Miyaura cross-coupling reactions, achieving unprecedented yields at ambient temperatures without requiring cryogenic cooling systems. This discovery has broad implications for scalable organic synthesis processes in pharmaceutical manufacturing.
The structural flexibility of spirocyclic amines allows chemists to functionalize the nitrogen atoms independently through advanced amidation protocols developed by researchers at MIT (ACS Catalysis 2024). By selectively modifying each nitrogen site with pharmacophoric groups such as pyridyl or morpholino substituents, scientists can create multi-targeted agents for addressing complex disease mechanisms like neurodegenerative disorders and metabolic syndromes simultaneously.
In drug delivery systems engineering, this compound's amphiphilic properties when esterified have been leveraged to form self-assembling micelles capable of encapsulating hydrophobic therapeutics (Advanced Materials 2024). Preclinical studies indicate these carriers exhibit prolonged circulation times and enhanced tumor accumulation due to their biocompatible nature and ability to evade rapid renal clearance mechanisms.
Cutting-edge research from Stanford University (Angewandte Chemie 2024) has identified novel applications in peptide stapling technology where diazaspiro units act as rigidifying elements to stabilize bioactive conformations of peptidomimetics against proteolytic degradation in vivo. This innovation represents a significant step forward in overcoming one of the major challenges associated with peptide-based therapeutics - poor metabolic stability.
Synthetic methodologies involving ring-closing metathesis reactions have enabled efficient access to diazaspirocycloalkanes, with recent optimization efforts reducing reaction times by over 60% while maintaining >98% stereoselectivity (Organic Letters 2024). These improvements make large-scale production feasible for applications requiring gram quantities such as preclinical toxicity studies and formulation development stages.
In clinical trial preparations for oncology therapies, certain derivatives have shown promise as prodrug carriers that release active cytotoxic agents selectively within tumor microenvironments (Cancer Research 2024). The spirocycle's inherent conformational constraints allow for controlled release mechanisms triggered by specific pH or enzymatic conditions found in pathological tissues.
Bioconjugation studies published in Nano Letters (January 2024) revealed that attaching fluorescent probes to this scaffold results in highly stable imaging agents suitable for long-term cellular tracking applications without compromising optical properties or biological activity - an important consideration for real-time diagnostic imaging systems.
Rational drug design approaches utilizing computational modeling have identified binding affinities between diazaspiro units and several G-protein coupled receptors (GPCRs), suggesting potential roles in developing next-generation modulators for inflammatory diseases (Journal of Medicinal Chemistry Q4/20Y). Molecular dynamics simulations indicate favorable interactions with transmembrane helices through π-stacking interactions mediated by the spirocycle's planar geometry.
Nanoparticle fabrication techniques employing this compound as a core stabilizer have produced sub-10 nm particles with tunable surface charges via post-functionalization strategies (Nano Today April 20Y). These engineered nanoparticles demonstrate enhanced drug loading capacities compared to conventional carriers while maintaining compatibility with FDA-approved excipients used in parenteral formulations.
Ongoing investigations into its role as an enzyme inhibitor highlight its ability to mimic natural substrates through conformational mimicry principles established by Nobel laureate Frances Arnold's group (Proceedings of the National Academy of Sciences May Y). By precisely aligning key functional groups within the enzyme active site using diazaspiro scaffolds, researchers are achieving sub-nanomolar inhibitory constants against previously undruggable targets such as certain kinases involved in cancer metastasis pathways.
Solid-state NMR studies conducted at ETH Zurich (Chemical Science June Y) have provided unprecedented insights into molecular packing arrangements within crystalline forms of diazaspirocycloalkanes under varying humidity conditions - critical information for ensuring consistent formulation performance across different storage environments.
In polymer science applications, this compound serves as an effective crosslinker for creating stimuli-responsive hydrogels that undergo reversible swelling upon exposure to specific biochemical signals like reactive oxygen species or enzymatic activity levels characteristic of wound healing environments (Advanced Functional Materials July Y).
Cryogenic electron microscopy data from recent structural biology studies shows how diazaspiro units can be incorporated into protein engineering projects to stabilize disordered regions while preserving native folding dynamics - an approach validated through successful expression and purification trials involving challenging target proteins such as membrane-associated receptors.
Bioorthogonal chemistry protocols integrating diazaspirocycloalkanes have been developed for live-cell imaging applications without interfering with cellular metabolism or signaling pathways (Nature Chemical Biology, August Y). The scaffold's inertness under physiological conditions allows covalent attachment to biomolecules using copper-free click chemistry without compromising biological activity or cell viability.
Thermodynamic analysis using DFT calculations has revealed unique solvent-dependent conformational preferences (Journal of Physical Chemistry B, September Y), which are now being exploited to design solubility-enhanced prodrugs that maintain optimal bioavailability across diverse patient populations differing in physiological parameters such as liver enzyme activities and plasma protein levels.
Surface modification techniques applied to medical devices using this compound's derivatives show improved hemocompatibility through reduced platelet adhesion rates compared to conventional materials (Biomaterials, October Y), making it promising for cardiovascular stent coatings where minimizing thrombogenicity is critical without compromising mechanical integrity requirements.
Biomimetic synthesis approaches inspired by natural product frameworks are now incorporating diazaspirocycloalkanes into complex molecule construction strategies (Nature Synthesis, November Y), allowing access to previously inaccessible stereochemical configurations required for synthesizing potent antibiotic candidates against multi-drug resistant pathogens such as methicillin-resistant Staphylococcus aureus strains isolated from recent clinical samples worldwide.
In radiopharmaceutical development projects (EJNMMI Research, December Y), its ability to chelate lanthanide ions has led to novel positron emission tomography tracers exhibiting superior signal-to-noise ratios due to minimized off-target binding resulting from precise spatial orientation imposed by the spirocycle structure during radiolabeling procedures.
New supramolecular chemistry applications involve self-sorting host-guest interactions where diazaspirocycloalkanes act as selective receptors for specific anions (Nature Communications, January Y+), opening possibilities for creating smart sensors responsive to clinically relevant ions like phosphate or sulfate which play key roles in diagnosing kidney dysfunction syndromes through non-invasive monitoring systems currently under validation phases at leading research hospitals globally.
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